3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxy group, and a phenyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the fluorenyl precursor, which can be achieved through the oxidation of fluorene to fluorenone . The fluorenone is then subjected to further reactions to introduce the hydroxy and phenyl groups, followed by cyclization to form the isoindoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(9H-Fluoren-1-yl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
CAS No. |
90805-01-9 |
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Molecular Formula |
C27H19NO2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-(9H-fluoren-1-yl)-3-hydroxy-2-phenylisoindol-1-one |
InChI |
InChI=1S/C27H19NO2/c29-26-22-13-6-7-15-24(22)27(30,28(26)19-10-2-1-3-11-19)25-16-8-14-21-20-12-5-4-9-18(20)17-23(21)25/h1-16,30H,17H2 |
InChI Key |
NOLLDPGKNVEWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C4(C5=CC=CC=C5C(=O)N4C6=CC=CC=C6)O |
Origin of Product |
United States |
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